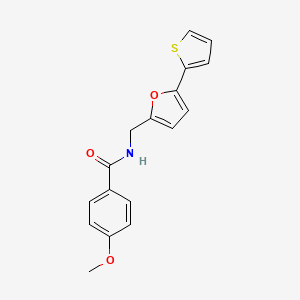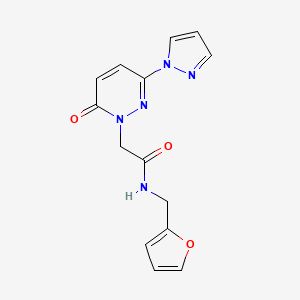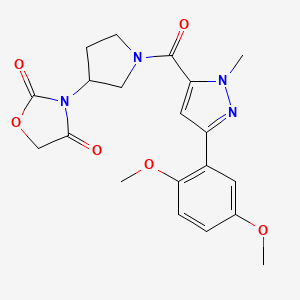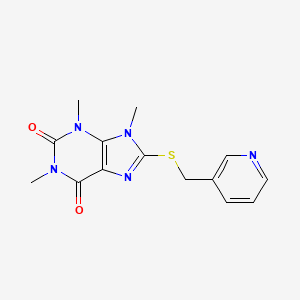![molecular formula C17H15F3N2O2 B2499886 N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-11-5](/img/structure/B2499886.png)
N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications. For instance, compounds with pyridine moieties and carboxamide groups are often explored for their pharmacological properties, such as antiallergic agents , or for their potential as anti-inflammatory and anti-cancer agents .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like halogenated benzene derivatives and amines. For example, the synthesis of N-allyl-4-piperidyl benzamide derivatives involves elimination, reduction, and bromination reactions . Similarly, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide includes reactions with piperidin-4-one . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with benzamide and pyridine components can be quite complex, with various possible orientations of the rings relative to each other. For instance, a N-(pyridin-2-ylmethyl)benzamide derivative was found to crystallize with two independent molecules in the asymmetric unit, showing different orientations of the pyridine and benzene rings . Such structural analyses are crucial for understanding the conformational preferences of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Compounds similar to the one may undergo a variety of chemical reactions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo cyclization reactions under different conditions to yield various heterocyclic structures . These reactions are influenced by the presence of substituents on the rings and the reaction conditions, such as the use of polyphosphoric acid or N-halosuccinimides.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the methylation of the pyridine moiety in certain compounds has been explored to enhance their analgesic properties, indicating that small structural changes can significantly impact biological activity . Additionally, the crystal structure and Hirshfeld surface analysis of benzamide derivatives can provide insights into intermolecular interactions and solid-state properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- The trifluoromethyl group in compounds similar to N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide influences the alkylation of pyridin-2-ones, leading to exclusive 2-O-alkylated products. This enhancement of charge density on the 2-oxo group by the trifluoromethyl group is significant in chemical synthesis (Reddy, Narsaiah, & Venkataratnam, 1996).
Building Blocks for Asymmetric Synthesis :
- Compounds like 5H-alkyl-2-phenyl-oxazol-4-ones, which share structural similarities with this compound, are used as building blocks in asymmetric synthesis for producing alpha-hydroxycarboxylic acid derivatives. These derivatives are versatile in synthetic chemistry and can be further modified through double-bond chemistry (Trost, Dogra, & Franzini, 2004).
Structural and Molecular Studies :
- Investigations into the crystal structures of similar anticonvulsant enaminones have been conducted. These studies focus on understanding the conformation and hydrogen bonding in compounds with a similar structural framework, providing insights into molecular interactions and stability (Kubicki, Bassyouni, & Codding, 2000).
Catalysis in Polymerization Processes :
- Iron and Cobalt complexes of ligands similar to this compound have been synthesized and characterized. These complexes are used as catalysts in ethylene polymerization, indicating the compound's potential in catalytic applications (Cámpora, Naz, Palma, Rodríguez-Delgado, Álvarez, Tritto, & Boggioni, 2008).
Electrochemical Studies :
- Electrochemical additions of allyl and benzyl groups to acetone have been studied, demonstrating the potential use of similar compounds in electrochemical reactions and synthesis (Satoh, Suginome, & Tokuda, 1983).
Propiedades
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-2-9-21-16(24)13-5-3-12(4-6-13)10-22-11-14(17(18,19)20)7-8-15(22)23/h2-8,11H,1,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSOJYWLLZJRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)



![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)
![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)
![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)
![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)